1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2,6-dimethylphenyl ring and an indole moiety
Preparation Methods
The synthesis of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,6-dimethylphenyl isothiocyanate in dichloromethane.
- Add 2-(1H-indol-3-yl)ethylamine to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
- Oxidation: Thiourea dioxide derivative.
- Reduction: Corresponding amine.
- Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used as a probe to study the binding interactions with various biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Pathways: Disruption of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can be compared with other thiourea derivatives and indole-based compounds:
Thiourea Derivatives: Similar compounds include 1-phenyl-3-(2-pyridyl)thiourea and 1-(4-methylphenyl)-3-(2-thienyl)thiourea. These compounds also exhibit biological activity and are studied for their potential therapeutic applications.
Indole-Based Compounds: Similar compounds include 3-(2-bromoethyl)-1H-indole and 3-(2-chloroethyl)-1H-indole. These compounds are known for their anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to the combination of the thiourea and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-6-5-7-14(2)18(13)22-19(23)20-11-10-15-12-21-17-9-4-3-8-16(15)17/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZVEPWZZHYAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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